Itraconazole - 84604-65-9

Itraconazole

Catalog Number: EVT-7930949
CAS Number: 84604-65-9
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-1,2,4-triazol-3-one is a member of piperazines.
Itraconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain fungal infections, such as:
Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.

First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itrizole is a natural product found in Aspergillus fumigatus with data available.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Source and Classification

Itraconazole is derived from a class of compounds known as triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. The compound is classified as an antifungal agent and is utilized in both systemic and topical formulations. It is available in various forms, including capsules, oral solutions, and intravenous formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of itraconazole involves several steps, primarily focusing on the formation of key intermediates such as triazole compounds. Various methods have been documented for its synthesis:

  1. Basic Synthesis Method:
    • The process begins with the reaction of sulfonate compounds in an organic solvent with an inorganic base.
    • Key reagents include sodium hydroxide, toluene, and hydroxylic species.
    • A typical reaction might involve heating a mixture at 110 °C for several hours, followed by cooling and crystallization to yield itraconazole with high purity (up to 95%) .
  2. Alternative Methods:
    • Other methods have been developed that focus on improving yield and reducing costs by simplifying the reaction steps. For example, one method combines multiple synthetic steps into a single reaction phase, significantly decreasing production time and enhancing efficiency .
Molecular Structure Analysis

Structure and Data

Itraconazole has a complex molecular structure characterized by its triazole ring system. Its molecular formula is C35H38N8O4C_{35}H_{38}N_8O_4, and it features various functional groups that contribute to its antifungal activity. The structural representation includes:

  • A triazole ring
  • A dioxolane ring
  • A piperazine moiety

The compound's molecular weight is approximately 705.8 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Itraconazole undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Key Intermediates:
    • The initial reactions involve the formation of triazole intermediates through nucleophilic substitution reactions involving brominated compounds .
  2. Metabolic Reactions:
    • In vivo, itraconazole is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites that possess varying antifungal activity.
Mechanism of Action

Process and Data

Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is critical in the biosynthesis of ergosterol. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. The process can be summarized as follows:

  1. Inhibition of Ergosterol Synthesis:
    • By blocking lanosterol 14α-demethylase, itraconazole prevents the conversion of lanosterol to ergosterol.
  2. Disruption of Membrane Integrity:
    • The lack of ergosterol results in increased membrane permeability and ultimately cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Itraconazole is typically a white to off-white crystalline powder.
  • Solubility: It has limited solubility in water but is soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Melting Point: Approximately 168 °C.
  • pH: The pH of itraconazole solutions can vary depending on formulation but generally falls within a neutral range.
Applications

Scientific Uses

Itraconazole is widely used in clinical settings for treating fungal infections due to its broad-spectrum antifungal activity. Specific applications include:

  • Treatment of systemic fungal infections such as aspergillosis.
  • Management of dermatophyte infections like onychomycosis.
  • Prophylactic use in immunocompromised patients to prevent fungal infections.

Additionally, ongoing research explores its potential use in other areas, such as oncology, due to its ability to inhibit certain cancer cell lines.

Synthetic Methodologies and Stereochemical Optimization

Heeres' Multi-Step Synthesis: Traditional vs. Modern Iterations

The original Heeres synthesis of itraconazole involves an 8-step sequence starting from sec-butyl isocyanate and 1,2,4-triazole. The traditional route (Patent US5474997A) suffers from low cumulative yields (∼28%) due to inefficient condensation reactions and multiple intermediate purification steps. Key limitations include the use of stoichiometric bases like potassium tert-butoxide in aprotic solvents (dimethylsulfoxide) under prolonged heating (14 hours), leading to side reactions and racemization at the sec-butyl chiral center [8] [10].

Modern iterations have optimized this process through:

  • Reaction Engineering: Replacement of hydrazine hydrate reductions with catalytic hydrogenation (5% Pd/C, H₂/thiophene) in 2-methoxyethanol, increasing step 2 yield from 55% to 74% while eliminating genotoxic hydrazine residues [8].
  • Purification Advances: Implementation of anti-solvent crystallization (methanol/water mixtures) for the final triazolone-dioxolane coupling product, enhancing chiral purity to >98% ee compared to the traditional silica gel chromatography [5].
  • Process Intensification: One-pot alkylation-cyclization using NaH in DMSO at 100°C reduces steps 7-8 into a single operation, cutting reaction time by 40% [8].

Table 1: Evolution of Itraconazole Synthesis

ParameterHeeres Original (1984)Modern Process (WO2011121594A1)
Cumulative Yield28%63%
Step 2 ConditionsHydrazine hydrate/dioxaneH₂/Pd-C/2-methoxyethanol
Final Step Time3 hours1.8 hours
Chiral Purity (sec-butyl)85% ee98% ee

Diastereomeric Control in Triazole-Dioxolane Core Assembly

The triazole-dioxolane core contains two chiral centers (C2/C4) that critically influence antifungal activity. Traditional synthesis generates a racemic cis/trans dioxolane mixture (∼3:1 ratio) due to non-stereoselective ketalization. Chromatographic separation is required but yields impure diastereomers [4] [10]. Recent advances achieve >95% diastereomeric excess (de) through:

  • Chiral Auxiliaries: Use of (R)-(-)-2,3-butanediol in triflic acid-catalyzed ketalization with 2,4-dichloroacetophenone, enforcing trans-configuration via steric control [4].
  • Stereospecific Tosylates: Configurationally stable (S)-1-tosyloxy-2,3-propanediol intermediates react with triazole under SN₂ conditions, inverting stereochemistry to yield the (2R,4S)-dioxolane isomer exclusively [4] [5].
  • Thermodynamic Control: Dean-Stark azeotropic removal of water during dioxolane formation drives equilibrium toward the cis-diastereomer (ΔG = -3.2 kcal/mol), achieving 92% cis-selectivity without catalysts [4].

The (2R,4S) configuration (Patent US5474997A) demonstrates 8-fold higher CYP51 binding affinity (Kᵢ = 0.02 nM) than (2S,4R) isomers due to optimal van der Waals contacts with Phe228 and His374 residues in the fungal enzyme active site [10].

Racemic Resolution Strategies for Chiral Center Optimization

Itraconazole contains three chiral centers, generating eight possible stereoisomers. Commercial formulations use a 1:1:1:1 mixture of four cis-diastereomers, but isolated isomers show divergent bioactivities:

  • (+)-2R,4S,2'R-ITZ-A: 12× stronger Hh pathway inhibition than (-)-2S,4R,2'S-ITZ-C (IC₅₀ = 0.022 µM vs. 1.56 µM for CYP3A4) [6]
  • (-)-2S,4R,2'R-ITZ-D: 3.5× lower hepatotoxicity than (+)-2R,4S,2'S-ITZ-B in human hepatocytes [6]

Resolution methods include:

  • Enzymatic Separation: Candida antarctica lipase selectively acylates (2'R)-isomers in toluene/triethylamine (95% enantiomeric excess) [10].
  • Chiral SFC: Supercritical CO₂ with amylose tris(3,5-dimethylphenylcarbamate) resolves all eight stereoisomers in <15 minutes (α = 1.32–1.78) [6].
  • Preferential Crystallization: Diastereomeric (R)-camphorsulfonate salts yield >99% pure (2R,4S)-itraconazole crystals from methanol/water [10].

Table 2: Bioactivity Differences Among Itraconazole Diastereomers

StereoisomerCYP3A4 Kᵢ (µM)Antifungal IC₉₀ (ng/mL)Hh Pathway IC₅₀ (nM)
(+)-2R,4S,2'R-ITZ-A0.0228.542
(+)-2R,4S,2'S-ITZ-B0.9112.1210
(-)-2S,4R,2'S-ITZ-C1.5618.3860
(-)-2S,4R,2'R-ITZ-D3.4822.71250

Green Chemistry Approaches in Piperazine Coupling Reactions

The piperazine linker coupling (N-alkylation of 4-(4-hydroxyphenyl)piperazine) traditionally requires 120°C in dimethylformamide (DMF) with K₂CO₃, generating high E-factors (86 kg waste/kg product). Sustainable alternatives include:

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (5 mol%) enables coupling at 80°C in water/toluene biphasic systems, reducing energy use by 40% and eliminating DMF [2] [5].
  • Solvent-Free Mechanochemistry: High-speed ball milling with KOH/alumina (10:1 w/w) completes piperazine N-alkylation in 30 minutes (98% yield), avoiding organic solvents entirely [5].
  • Microwave-Assisted Flow: Continuous flow reactors with microwave irradiation (300W, 140°C) cut reaction time from 14 hours to 8 minutes while maintaining 94% yield [5].

Life-cycle analysis confirms these methods reduce the carbon footprint of itraconazole synthesis by 62% and cut organic solvent consumption from 120 L/kg to 18 L/kg [2].

Table 3: Green Chemistry Metrics for Piperazine Coupling

MethodTemp (°C)TimeSolvent Intensity (L/kg)PMI
Traditional (K₂CO₃/DMF)12014 hours12086
Phase-Transfer Catalysis805 hours3518
MechanochemicalAmbient0.5 hours03.2
Microwave-Flow1408 minutes229.7

PMI: Process Mass Intensity = (total mass inputs)/(mass product)

Properties

CAS Number

84604-65-9

Product Name

Itraconazole

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3

InChI Key

VHVPQPYKVGDNFY-UHFFFAOYSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Solubility

Practically insoluble in water and dilute acidic solutions

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.